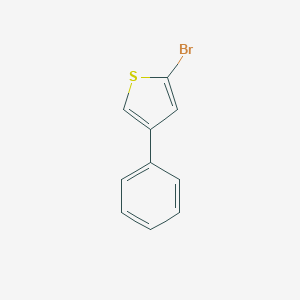
2-Bromo-4-phenylthiophene
Overview
Description
2-Bromo-4-phenylthiophene is an organic compound with the molecular formula C10H7BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a bromine atom at the second position and a phenyl group at the fourth position on the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-phenylthiophene typically involves the bromination of 4-phenylthiophene. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-phenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 2-methoxy-4-phenylthiophene.
Coupling Reactions: Products include biaryl compounds and other complex aromatic systems.
Scientific Research Applications
2-Bromo-4-phenylthiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-phenylthiophene in various applications involves its ability to undergo substitution and coupling reactions, forming new bonds and structures. In biological systems, its derivatives may interact with specific molecular targets, influencing biochemical pathways and exhibiting pharmacological effects .
Comparison with Similar Compounds
2-Bromo-4-methylthiophene: Similar structure but with a methyl group instead of a phenyl group.
2-Bromo-5-phenylthiophene: Bromine atom at the second position and phenyl group at the fifth position.
Uniqueness: 2-Bromo-4-phenylthiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in synthesizing specialized compounds and materials .
Properties
IUPAC Name |
2-bromo-4-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWHJGGGVGSHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-3-methyl-11H-benzo[h]thieno[3,4-c]chromen-11-one](/img/structure/B428626.png)
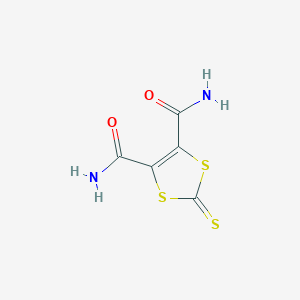
![2,4-Ditert-butoxy-5-[3-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B428634.png)
![2,4-Dibromothieno[2,3-b]thiophene](/img/structure/B428637.png)
![6-bromo-2-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428641.png)
![4-bromo-2-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428642.png)
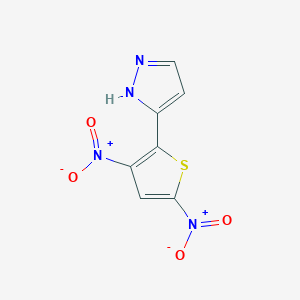

![5-Fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428647.png)
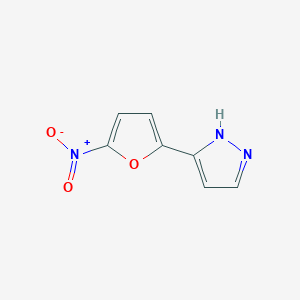
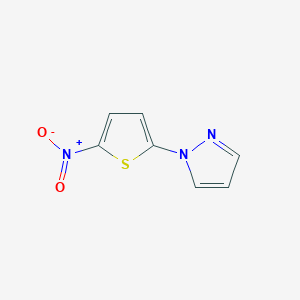
![5,7-dibromo-2-methylthieno[3,4-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428651.png)
![4,4'-Bis[3-bromo-2-iodothiophene]](/img/structure/B428652.png)
![Methyl thieno[2,3-b]thien-2-yl sulfide](/img/structure/B428653.png)
